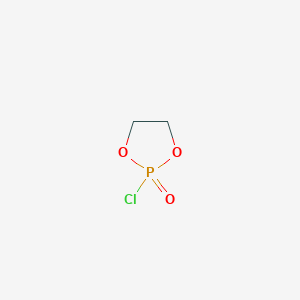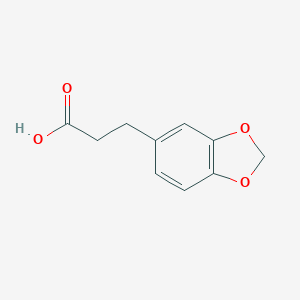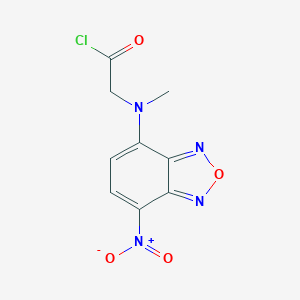
NBD-COCl
Overview
Description
NBD-COCl, also known as N-butyl-4-chlorocrotonate, is a synthetic compound that has been used in scientific research for many years. It is a chlorinated aliphatic ester that has been found to have a variety of biochemical and physiological effects. It is used in various laboratory experiments and has a wide range of applications.
Scientific Research Applications
1. Nature-Based Design in Sustainable Architecture and Urbanism
NBD (Nature-Based Design) methods, such as biomimicry, biophilia, and bio-utilization, are pivotal in sustainable architecture and urbanism. These methods involve multidisciplinary collaboration to address complex societal problems, like environmental change and public health. However, the lack of a transdisciplinary collaboration framework hampers the advancement of NBD innovations in the architecture, engineering, and construction industries (Butt & Dimitrijevic, 2022).
2. Emission Characteristics in Diesel Engines
The incorporation of nano-additives, such as Carbon Nano Tubes (CNT), in neem biodiesel-fueled (NBD-fueled) diesel engines, shows a reduction in emissions like NOx, HC, CO, and smoke. This study provides insights into the role of NBD in improving environmental sustainability in diesel engines (Ramakrishnan et al., 2019).
3. Fluorescent Nanoprobes for Carbon Monoxide Detection
NBD-based fluorescent nanoprobe, NanoCO-1, utilizes the Forster resonance energy transfer mechanism for detecting carbon monoxide in living cells and animals. This probe, with its good biocompatibility and low cytotoxicity, demonstrates the potential of NBD in medical and biological applications (Jia et al., 2018).
4. High Energy-Density Fuel Production
NBD (norbornadiene) is utilized in the synthesis of high energy-density fuel, particularly in the cyclodimerization process to produce pentacyclotetradecane. This process, involving mesoporous silica-supported Co–Ni-based nanocatalysts, highlights NBD's potential in energy production and application in fields like aeronautics (Khan et al., 2021).
5. Nanodiamonds in Biomedical Applications
Nanodiamonds (NDs), including those synthesized through processes involving NBD, have potential applications in biomedical fields. Their small size, bio-conjugation capabilities, and biocompatibility make them suitable for therapeutic agents, diagnostic probes, gene therapy, and medical devices (Schrand et al., 2009).
Mechanism of Action
Target of Action
NBD-COCl, also known as 4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole , is a chemical compound used for HPLC labeling The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
The mode of action of this compound involves its interaction with its targets to induce certain changes. It’s known that this compound is used for HPLC labeling , suggesting it may interact with various compounds to form detectable derivatives.
Pharmacokinetics
As a chemical used for HPLC labeling , its bioavailability would be an important factor in its effectiveness as a labeling agent.
Action Environment
It’s noted that this compound should be stored under inert gas at a temperature below 0°c , indicating that temperature and exposure to certain gases could potentially affect its stability and efficacy.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
NBD-COCl plays a significant role in biochemical reactions, particularly in the selective derivatization of aromatic diamines . The compound interacts with aromatic amines to form di-NBD-CO-aromatic amines, a reaction that is used for simple, fast, and selective analysis by High-Performance Liquid Chromatography (HPLC) .
Cellular Effects
The cellular effects of this compound are primarily observed through its interactions with amines and biothiols. These interactions lead to distinct colorimetric and fluorescent changes, which can be used to monitor cellular processes
Molecular Mechanism
At the molecular level, this compound exerts its effects through its high reactivity towards amines and biothiols . This reactivity allows this compound to form derivatives with these biomolecules, leading to distinct colorimetric and fluorescent changes that can be detected and analyzed .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the specific experimental conditions. For instance, the derivatization of aromatic amines with this compound for HPLC analysis is typically performed at 35°C for 5 minutes
Metabolic Pathways
This compound is involved in the metabolic pathways of aromatic amines, where it forms derivatives through a selective derivatization process
properties
IUPAC Name |
2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O4/c1-13(4-7(10)15)5-2-3-6(14(16)17)9-8(5)11-18-12-9/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKGIXBLRWZLKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)Cl)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140164-85-8 | |
| Record name | NBD-COCl [=4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole] [for HPLC Labeling] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes NBD-COCl suitable for fluorescence detection in HPLC?
A1: this compound reacts with analytes to form fluorescent derivatives, enabling their detection at very low concentrations. This is particularly useful for compounds lacking inherent fluorescence, making them difficult to analyze using conventional HPLC methods. For instance, researchers used this compound to derivatize fluoxetine and norfluoxetine in rat plasma, significantly increasing their detectability in subsequent HPLC analysis [].
Q2: Can you provide an example of how this compound derivatization improves analytical sensitivity?
A2: In a study analyzing o-phenylphenol (OPP) in skin lotion, researchers achieved a lower limit of detection of 0.003 μg/mL using this compound derivatization and fluorescence detection []. This highlights the significant enhancement in sensitivity offered by this approach, enabling the quantification of trace amounts of OPP in complex matrices like skin lotion.
Q3: What types of compounds can be effectively derivatized with this compound?
A3: this compound exhibits reactivity towards compounds with primary or secondary amine groups. This versatility allows for its application in analyzing diverse analytes. Studies demonstrate its successful use in derivatizing fluoxetine [, ], norfluoxetine [], o-phenylphenol [], and even carcinogenic aromatic diamines [].
Q4: Are there specific reaction conditions that favor this compound derivatization?
A4: Research suggests that the effectiveness of this compound derivatization is influenced by factors like pH and solvent concentration. For instance, selective derivatization of aromatic diamines with this compound was achieved in a mildly acidic buffer (pH 5) with low acetonitrile content, minimizing interference from phenols and aliphatic amines []. This highlights the importance of optimizing reaction conditions for specific applications to ensure selectivity and efficiency.
Q5: Can you describe an example of a successful chiral separation achieved using this compound derivatization?
A5: Researchers effectively separated the enantiomers of fluoxetine (FLX) after derivatization with this compound [, ]. The resulting NBD-FLX enantiomers were separated using a chiral stationary phase (CHIRALPAK AD-RH) in reversed-phase HPLC. This enabled researchers to study the pharmacokinetics of individual FLX enantiomers in rats, demonstrating the utility of this compound derivatization in chiral analysis [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



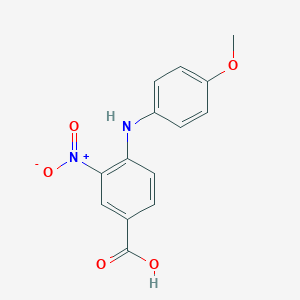
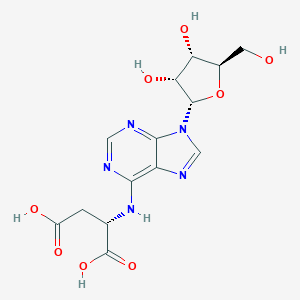
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)



![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)





